

Synthesis of 5-Bromo-2-hydroxypyrimidine from 2-hydroxypyrimidine

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Compound of Interest

Compound Name: 5-Bromo-2-hydroxypyrimidine

Cat. No.: B017364

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Application Note: Synthesis of 5-Bromo-2-hydroxypyrimidine

This document provides a detailed protocol for the synthesis of **5-bromo-2-hydroxypyrimidine**, a key intermediate in the development of various pharmacologically active compounds. The procedure outlined below is based on established bromination methods of pyrimidine derivatives.

Introduction

5-bromo-2-hydroxypyrimidine is a valuable building block in medicinal chemistry and drug discovery. It serves as a precursor for the synthesis of a wide range of substituted pyrimidines, which are core structures in many therapeutic agents, including kinase inhibitors and antiviral drugs. The bromination of 2-hydroxypyrimidine at the 5-position is a critical step, and this protocol details a reliable method using N-bromosuccinimide (NBS) as the brominating agent.

Reaction Scheme

The overall reaction involves the electrophilic substitution of a hydrogen atom with a bromine atom at the C5 position of the 2-hydroxypyrimidine ring.



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Experimental Protocol

This protocol describes the synthesis of **5-bromo-2-hydroxypyrimidine** from 2-hydroxypyrimidine using N-bromosuccinimide in an acetic acid solvent system.

Materials:

- 2-hydroxypyrimidine
- N-Bromosuccinimide (NBS)
- Glacial Acetic Acid
- Sodium thiosulfate
- Sodium bicarbonate
- Deionized water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate



- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle
- Filtration apparatus
- Rotary evaporator

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxypyrimidine (1.0 eq) in glacial acetic acid (5-10 mL per gram of starting material).
- Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise over 15 minutes. The addition may cause a slight exotherm.
- Reaction: Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: After the reaction is complete, cool the mixture to room temperature. Quench the
 excess bromine by adding a 10% aqueous solution of sodium thiosulfate until the
 orange/brown color disappears.
- Work-up:
 - Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
 - Extract the aqueous layer with ethyl acetate (3 x 50 mL).
 - Combine the organic layers and wash with brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a white to



off-white solid.

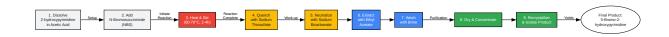
Data Summary

The following table summarizes typical quantitative data obtained from this synthesis protocol.

Parameter	Value
Starting Material	2-hydroxypyrimidine
Brominating Agent	N-Bromosuccinimide (NBS)
Solvent	Glacial Acetic Acid
Reaction Temperature	60-70 °C
Reaction Time	2-4 hours
Typical Yield	80-90%
Purity (by NMR)	>95%
Appearance	White to off-white solid

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of **5-bromo-2-hydroxypyrimidine**.



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Caption: Workflow for the synthesis of **5-bromo-2-hydroxypyrimidine**.

Disclaimer: This protocol is intended for use by trained chemistry professionals in a properly equipped laboratory setting. Appropriate personal protective equipment (PPE) should be worn







at all times. Please consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

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